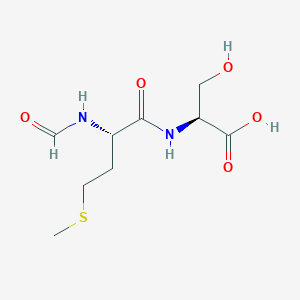
N-Formyl-L-methionyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-L-methionyl-L-serine is a derivative of the amino acids methionine and serine. This compound is particularly significant in the field of biochemistry and molecular biology due to its role in protein synthesis, especially in prokaryotic organisms and the mitochondria of eukaryotic cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Formyl-L-methionyl-L-serine can be synthesized through the formylation of L-methionine followed by the coupling of the resulting N-formyl-L-methionine with L-serine. The formylation process typically involves the reaction of L-methionine with formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods to ensure high specificity and yield. Enzymes such as methionyl-tRNA formyltransferase are used to catalyze the formylation of methionine, which is then coupled with serine using peptide synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl-L-methionyl-L-serine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides and sulfones.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the formyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Derivatives with different functional groups replacing the formyl group.
Aplicaciones Científicas De Investigación
N-Formyl-L-methionyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Plays a crucial role in the initiation of protein synthesis in bacteria and mitochondria.
Medicine: Investigated for its potential role in immune response modulation and as a biomarker for certain diseases.
Industry: Used in the production of synthetic peptides and as a reagent in biochemical assays
Mecanismo De Acción
N-Formyl-L-methionyl-L-serine exerts its effects primarily through its role in protein synthesis. The formyl group allows the methionine residue to be recognized by the ribosome, facilitating the initiation of translation. This process is crucial in bacteria and mitochondria, where the formylated methionine is incorporated into the nascent protein chain .
Comparación Con Compuestos Similares
Similar Compounds
N-Formylmethionine: Similar in structure but lacks the serine residue.
N-Formylmethionyl-leucyl-phenylalanine: A tripeptide with different amino acid residues.
Methionine: The non-formylated version of the amino acid
Uniqueness
Its formyl group and the presence of both methionine and serine residues make it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
31528-56-0 |
|---|---|
Fórmula molecular |
C9H16N2O5S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-17-3-2-6(10-5-13)8(14)11-7(4-12)9(15)16/h5-7,12H,2-4H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t6-,7-/m0/s1 |
Clave InChI |
VWHPPKRHOBGYBS-BQBZGAKWSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC=O |
SMILES canónico |
CSCCC(C(=O)NC(CO)C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


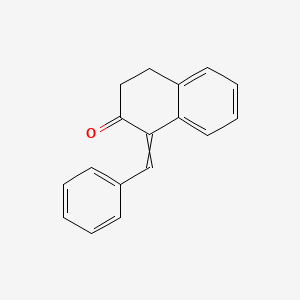
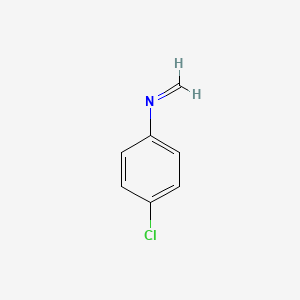
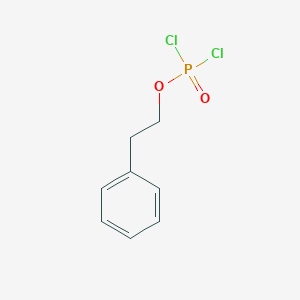
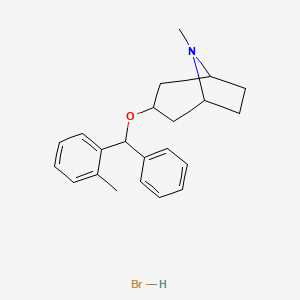
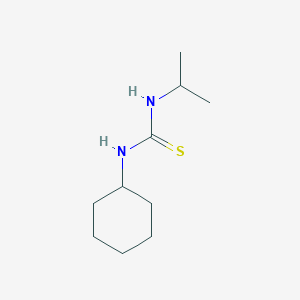

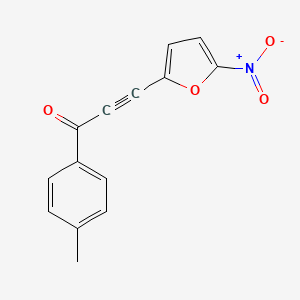

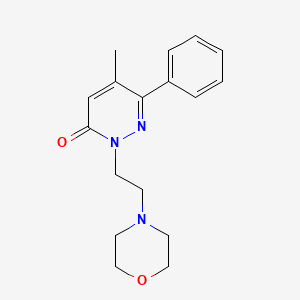
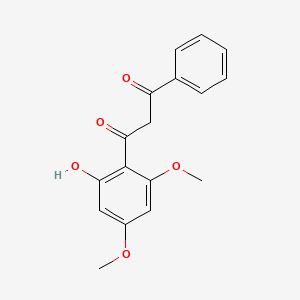
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
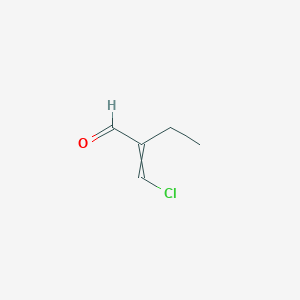
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)

